N,N',N''-Triacryloydiethylenetriamine
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Overview
Description
N,N’,N’'-Triacryloydiethylenetriamine: is a polyfunctional acrylamide monomer known for its high reactivity, water solubility, and stability. This compound is widely used in various industrial applications due to its excellent curability and safety profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’,N’'-Triacryloydiethylenetriamine is synthesized through the reaction of diethylenetriamine with acryloyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of N,N’,N’'-Triacryloydiethylenetriamine involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: N,N’,N’'-Triacryloydiethylenetriamine undergoes various chemical reactions, including:
Polymerization: It can undergo radical polymerization to form crosslinked polymers.
Michael Addition: It reacts with nucleophiles in a Michael addition reaction.
Common Reagents and Conditions:
Radical Polymerization: Initiated by radical initiators such as azobisisobutyronitrile (AIBN) under thermal conditions.
Michael Addition: Typically carried out in the presence of a base such as sodium hydroxide.
Major Products:
Crosslinked Polymers: Formed through radical polymerization.
Michael Adducts: Formed through Michael addition reactions.
Scientific Research Applications
N,N’,N’'-Triacryloydiethylenetriamine has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinking agent in the synthesis of hydrogels and other polymeric materials.
Biology: Employed in the development of biomolecule-responsive gels and stimuli-responsive gels for drug delivery systems.
Medicine: Utilized in the fabrication of medical devices and materials due to its biocompatibility.
Industry: Applied in the manufacturing of coatings, adhesives, and optical materials.
Mechanism of Action
The mechanism of action of N,N’,N’'-Triacryloydiethylenetriamine involves its ability to form crosslinked networks through radical polymerization. The acrylamide groups in the compound react with radical initiators to form a three-dimensional polymer network. This crosslinking ability is crucial for its applications in creating hydrogels and other polymeric materials .
Comparison with Similar Compounds
- N,N’,N’'-Triacryloyltriethylenetetramine
- N,N’,N’'-Triacryloylmethylenediamine
Comparison: N,N’,N’'-Triacryloydiethylenetriamine is unique due to its high reactivity and excellent water solubility compared to other similar compounds. Its stability and safety profile also make it a preferred choice in various applications .
Properties
Molecular Formula |
C13H19N3O6 |
---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
[2-[prop-2-enoyloxy-[2-(prop-2-enoyloxyamino)ethyl]amino]ethylamino] prop-2-enoate |
InChI |
InChI=1S/C13H19N3O6/c1-4-11(17)20-14-7-9-16(22-13(19)6-3)10-8-15-21-12(18)5-2/h4-6,14-15H,1-3,7-10H2 |
InChI Key |
ZPTHKNCDQGSGNT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)ONCCN(CCNOC(=O)C=C)OC(=O)C=C |
Origin of Product |
United States |
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